Structural Uniqueness of the Thiophene-2-Carbonyl-Piperidine-Indole Architecture Relative to Naphthoyl and Cyclobutylcarbonyl Analogs
The title compound possesses a thiophene-2-carbonyl substituent on the piperidine ring, whereas the prototypical synthetic cannabinoid JWH-018 features a 1-naphthoyl group at the equivalent position. In the indole-3-carboxamide cannabinoid series, replacing a 1-naphthoyl substituent with a thiophene-2-carbonyl group has been shown to reduce CB1 receptor binding affinity by approximately 10- to 50-fold based on systematic SAR campaigns [1]. Specifically, within the indole-3-carboxamide CB1 agonist series, the 1-naphthoyl-substituted analogs achieve Ki values in the low nanomolar range (e.g., JWH-018 Ki ≈ 9 nM at CB1), whereas thiophene-containing analogs in structurally related chemotypes typically exhibit Ki values exceeding 100 nM [1]. Additionally, the N-1 methyl group distinguishes the title compound from the N-1 pentyl series; published SAR demonstrates that truncating the N-1 alkyl chain from pentyl to methyl in indole-3-carboxamide cannabinoids reduces CB1 potency by more than 10-fold [1]. Together, these structural features produce a pharmacophore profile that is quantitatively distinct from the widely available JWH-018, AM-2201, or UR-144 series, making the title compound a unique tool for probing the lower-activity end of the indole-3-carboxamide SAR landscape.
| Evidence Dimension | Predicted CB1 receptor binding affinity shift based on SAR extrapolation |
|---|---|
| Target Compound Data | CB1 Ki predicted >100 nM (no direct measurement available; estimate derived from SAR of thiophene-substituted indole-3-carboxamides and N-1 methyl truncation effects) [1] |
| Comparator Or Baseline | JWH-018 (1-pentyl-3-(1-naphthoyl)indole): CB1 Ki ≈ 9.0 nM [1] |
| Quantified Difference | Estimated >10-fold lower CB1 affinity for the title compound relative to JWH-018; thiophene-for-naphthoyl substitution alone contributes an estimated >5-fold affinity reduction [1] |
| Conditions | CB1 receptor binding assay (radioligand displacement); human or rodent CB1 receptor; data from structurally related indole-3-carboxamide series [1] |
Why This Matters
This predicted affinity gap ensures that the title compound occupies a distinct position in the activity spectrum, enabling researchers to differentiate between high-potency and moderate/low-potency indole-3-carboxamide chemotypes in pharmacological profiling or forensic method validation.
- [1] Kiyoi T, York M, Francis S, et al. Design, synthesis, and structure–activity relationship study of conformationally constrained analogs of indole-3-carboxamides as novel CB1 cannabinoid receptor agonists. Bioorganic & Medicinal Chemistry Letters. 2010;20(16):4918-4921. doi:10.1016/j.bmcl.2010.06.081. View Source
